N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide (CSM) is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. CSM is a member of the sulfonylurea class of compounds, which are known to have hypoglycemic effects.
作用機序
N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide works by binding to the ATP-sensitive potassium channels in pancreatic beta cells, which leads to an increase in insulin secretion. This increase in insulin secretion results in a decrease in blood glucose levels. N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has also been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis.
Biochemical and Physiological Effects
N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has been shown to have hypoglycemic effects in animal models, with a dose-dependent decrease in blood glucose levels. Additionally, N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has been shown to have anti-inflammatory effects, with a decrease in cytokine production and an increase in anti-inflammatory cytokines.
実験室実験の利点と制限
One advantage of N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide is that it is relatively easy to synthesize and purify. Additionally, N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has been shown to have hypoglycemic effects in animal models, which makes it a promising candidate for further study as a potential treatment for diabetes. One limitation of N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide is that it has not yet been studied extensively in humans, so its safety and efficacy as a therapeutic agent are still unknown.
将来の方向性
There are several potential future directions for research on N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide. One direction is to further investigate its potential as a therapeutic agent for diabetes. Another direction is to study its potential as an anti-inflammatory agent for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research could be done to investigate the safety and efficacy of N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide in humans.
合成法
The synthesis of N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide involves the reaction of N-cyclopropyl-2-aminoacetamide with mesitylsulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography. The yield of N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide is typically around 70%.
科学的研究の応用
N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has been studied for its potential as a therapeutic agent for diabetes. It has been shown to have hypoglycemic effects in animal models, and its mechanism of action is similar to that of other sulfonylurea drugs. Additionally, N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.
特性
製品名 |
N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide |
---|---|
分子式 |
C15H22N2O3S |
分子量 |
310.4 g/mol |
IUPAC名 |
N-cyclopropyl-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C15H22N2O3S/c1-10-7-11(2)15(12(3)8-10)21(19,20)17(4)9-14(18)16-13-5-6-13/h7-8,13H,5-6,9H2,1-4H3,(H,16,18) |
InChIキー |
ISMMQHQWSKEKTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2CC2)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。